7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)-
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Overview
Description
7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- is a complex organic compound that belongs to the indenoquinoline family This compound is characterized by its unique structure, which includes an indenoquinoline core substituted with a methoxy group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and thienyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted indenoquinoline derivatives.
Scientific Research Applications
7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit enzyme activity or interfere with cellular signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(4-methylphenyl)-7H-indeno(2,1-c)quinolin-7-one
- 6-Ethyl-4-methyl-7H-indeno(2,1-c)quinolin-7-one
- 6-(2-(Dimethylamino)ethyl)amino-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one
Uniqueness
7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of the methoxy and thienyl groups differentiates it from other indenoquinoline derivatives, influencing its reactivity and biological activity.
Properties
CAS No. |
128404-83-1 |
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Molecular Formula |
C21H13NO2S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-methoxy-6-thiophen-2-ylindeno[2,1-c]quinolin-7-one |
InChI |
InChI=1S/C21H13NO2S/c1-24-15-9-4-8-14-17-12-6-2-3-7-13(12)21(23)18(17)20(22-19(14)15)16-10-5-11-25-16/h2-11H,1H3 |
InChI Key |
YLNCGMHEYUMRHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C3C4=CC=CC=C4C(=O)C3=C(N=C21)C5=CC=CS5 |
Origin of Product |
United States |
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